

H-Ala-D-Phe-Ala-OH CAS number and supplier

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *H-Ala-D-Phe-Ala-OH*

Cat. No.: *B12111919*

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Technical Guide: H-Ala-D-Phe-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide **H-Ala-D-Phe-Ala-OH**, including its procurement, synthesis, and potential areas of application. Due to the limited availability of public data for this specific D-amino acid-containing tripeptide, this guide also provides generalized experimental protocols and data representations based on established peptide chemistry principles.

Sourcing and CAS Number

The tripeptide **H-Ala-D-Phe-Ala-OH** is a non-naturally occurring peptide due to the presence of a D-phenylalanine residue. As such, it is not readily available from major chemical suppliers and does not have a readily identifiable CAS number from public databases.

Procurement:

The primary method for obtaining **H-Ala-D-Phe-Ala-OH** is through custom peptide synthesis services. Several companies specialize in synthesizing custom peptides to high purity standards and can provide the desired quantity with accompanying quality control data, such as HPLC and mass spectrometry analysis.

Potential Suppliers for Custom Synthesis:

- Chengdu Youngshe Chemical Co., Ltd.^[1]

- AAPPTec[2]
- Thermo Fisher Scientific[3]

When ordering, specifications such as purity level (e.g., >95% or >98%), required amount, and the desired salt form (e.g., TFA salt, acetate salt) should be provided.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **H-Ala-D-Phe-Ala-OH** based on its amino acid composition.

Property	Value
Molecular Formula	C ₁₅ H ₂₁ N ₃ O ₄
Molecular Weight	307.35 g/mol
Amino Acid Sequence	Ala-D-Phe-Ala
Appearance	White to off-white lyophilized powder
Solubility	Soluble in water and aqueous buffers
Chirality	Contains one D-amino acid (D-Phenylalanine)

Synthesis and Purification

The chemical synthesis of **H-Ala-D-Phe-Ala-OH** is typically achieved through Solid Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Protocol: Solid Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines a general procedure for the manual synthesis of **H-Ala-D-Phe-Ala-OH** on a rink amide resin.

1. Resin Swelling:

- Swell the Rink Amide resin in dichloromethane (DCM) for 1 hour.

2. Fmoc Deprotection:

- Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in dimethylformamide (DMF) for 20 minutes.
- Wash the resin thoroughly with DMF and DCM.

3. Amino Acid Coupling (First Amino Acid - Alanine):

- In a separate vessel, activate Fmoc-Ala-OH with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
- Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
- Wash the resin with DMF and DCM.

4. Repetitive Cycles (D-Phenylalanine and Alanine):

- Repeat the Fmoc deprotection and coupling steps for Fmoc-D-Phe-OH and subsequently for Fmoc-Ala-OH.

5. Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups. This reaction is typically carried out for 2-3 hours.

6. Precipitation and Purification:

- Precipitate the cleaved peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide and decant the ether.
- Wash the peptide pellet with cold ether multiple times.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide as a white powder.

Potential Biological Activity and Research Applications

While no specific biological activity for **H-Ala-D-Phe-Ala-OH** has been documented in the searched literature, peptides containing D-amino acids are of significant interest in drug development. The presence of a D-amino acid can confer resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life.

Potential Research Areas:

- **Enzyme Inhibition:** Tripeptides can act as inhibitors or substrates for various proteases. The D-Phe residue could influence binding to specific enzyme active sites.
- **Cell Signaling:** Peptides can act as signaling molecules in various biological pathways.[4] **H-Ala-D-Phe-Ala-OH** could be investigated for its ability to modulate cell functions.
- **Drug Delivery:** The conformational properties of the peptide may make it a candidate for use as a component in drug delivery systems.

The L-isomer of this peptide, H-Ala-L-Phe-Ala-OH, has been studied for its conformational preferences in solution, where it has been shown to adopt an inverse gamma-turn structure.[5] [6] This suggests that **H-Ala-D-Phe-Ala-OH** may also possess a defined secondary structure that could be crucial for its biological interactions.

Visualizations

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the solid-phase synthesis and purification of **H-Ala-D-Phe-Ala-OH**.

Caption: Solid Phase Peptide Synthesis (SPPS) and purification workflow for **H-Ala-D-Phe-Ala-OH**.

Hypothetical Signaling Pathway Investigation

This diagram outlines a hypothetical signaling pathway where a tripeptide like **H-Ala-D-Phe-Ala-OH** could be investigated for its effect on a cellular response.

Caption: Hypothetical cell signaling pathway involving a peptide ligand.

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- To cite this document: BenchChem. [H-Ala-D-Phe-Ala-OH CAS number and supplier]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12111919#h-ala-d-phe-ala-oh-cas-number-and-supplier>]

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